Literature review on the biological activity of (2,6-Dibromophenyl)methanesulfonamide
Literature review on the biological activity of (2,6-Dibromophenyl)methanesulfonamide
An In-Depth Technical Guide on the Synthesis and Potential Biological Activity of (2,6-Dibromophenyl)methanesulfonamide and Related Sulfonamides
A Foreword for the Research Professional: The landscape of medicinal chemistry is in a perpetual state of exploration, seeking novel molecular scaffolds with therapeutic potential. While the specific compound, (2,6-Dibromophenyl)methanesulfonamide, is not extensively characterized in existing literature, its structural motifs—a substituted aromatic ring and a methanesulfonamide group—are hallmarks of a class of compounds with a rich history and diverse biological activities. This guide, therefore, serves as a technical exploration into the potential of this and related molecules. It is designed for the discerning researcher, scientist, and drug development professional, offering a synthesis of established principles and forward-looking insights into a promising area of therapeutic research. We will delve into a proposed synthesis, explore the known biological activities of structurally analogous compounds, and provide detailed experimental frameworks for future investigation.
Part 1: The Synthetic Gateway to Novel Sulfonamides
The journey to understanding the biological potential of any new chemical entity begins with its synthesis. A plausible synthetic route to (2,6-Dibromophenyl)methanesulfonamide can be conceptualized from foundational organic chemistry principles and analogous transformations reported for similar structures.
Proposed Synthesis of (2,6-Dibromophenyl)methanesulfonamide
A logical and efficient pathway to the target molecule would likely commence with a readily available starting material, such as 2,6-dibromoaniline. The synthesis can be envisioned as a two-step process, as outlined below. A key advantage of this proposed route is the utilization of common and well-documented reactions, enhancing its feasibility and reproducibility.
A patent for the preparation of 2,6-dibromoaniline highlights its importance as a medicinal intermediate and describes its synthesis from sulfanilic acid.[1] This underscores the accessibility of the proposed starting material for our synthesis.
Step 1: Diazotization of 2,6-dibromoaniline followed by Sandmeyer-type reaction to introduce a chlorosulfonyl group.
In this initial step, the amino group of 2,6-dibromoaniline is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 2,6-dibromobenzenesulfonyl chloride.
Step 2: Reduction of the sulfonyl chloride and subsequent methylation, followed by amidation.
The 2,6-dibromobenzenesulfonyl chloride can be reduced to the corresponding sulfinic acid, which is then methylated to form a methyl sulfone. Subsequent amidation would yield the final product, (2,6-Dibromophenyl)methanesulfonamide. Alternatively, a more direct approach might involve the reaction of 2,6-dibromophenylmethane with a sulfonating agent, followed by conversion to the sulfonamide.
Below is a visual representation of a generalized synthetic workflow for substituted phenylmethanesulfonamides.
Caption: Proposed synthesis of (2,6-Dibromophenyl)methanesulfonamide.
Part 2: A Spectrum of Biological Activities for Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects.[2][3][4] While data on (2,6-Dibromophenyl)methanesulfonamide itself is scarce, the biological activities of related compounds provide a strong rationale for its investigation.
Anticancer Potential
Sulfonamides are present in several approved anticancer drugs and have been designed to target various proteins and signaling pathways crucial for cancer progression.[2] A key target is carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors.[2][5] The inhibition of CAIX by sulfonamides can disrupt the acidic tumor microenvironment, hindering tumor growth and survival.[6]
Furthermore, some sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[7] The presence of halogen substituents, such as the bromine atoms in our target molecule, can significantly influence the anticancer activity of a compound.[8] For instance, the 4-bromophenyl moiety has been identified as crucial for the anticancer activity of certain aminopyrazine derivatives.[8]
Antimicrobial Activity
The history of sulfonamides is deeply rooted in their antibacterial properties.[9] They act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[9][10] This disruption of folate metabolism leads to a bacteriostatic effect.[2] Methanesulfonamide derivatives have demonstrated effectiveness against a range of gram-positive and some gram-negative bacteria.[2] The development of novel sulfonamides continues to be a strategy to combat the growing challenge of antibiotic resistance.[3]
Anti-inflammatory Activity
A significant area of research for methanesulfonamide derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors.[2] These compounds offer a safer alternative to non-selective NSAIDs for treating inflammation by reducing gastrointestinal side effects.[2] The methanesulfonamido moiety has been successfully used as a pharmacophore in the design of potent and selective COX-2 inhibitors.[2]
Part 3: Experimental Protocols for Biological Evaluation
To elucidate the biological activity of (2,6-Dibromophenyl)methanesulfonamide, a systematic in vitro and in vivo evaluation is necessary. The following protocols are foundational for such an investigation.
In Vitro Anticancer Activity Assessment
A primary step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against a panel of human tumor cell lines.
Protocol: MTT or SRB Assay for Cell Viability
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Cell Culture: Human tumor cell lines (e.g., from breast, prostate, lung, and colon cancers) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of (2,6-Dibromophenyl)methanesulfonamide for a specified period (e.g., 48 or 72 hours).
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Viability Assessment:
-
MTT Assay: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The absorbance of the dissolved formazan is measured spectrophotometrically.[11]
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SRB Assay: The sulforhodamine B (SRB) assay is a protein-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the cell mass.[11]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing
To determine the antimicrobial spectrum of the compound, its activity against various bacterial and fungal strains should be assessed.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
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Microorganism Preparation: Standardized inoculums of bacterial and fungal strains are prepared.
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Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth media.
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Inoculation: Each well is inoculated with the prepared microbial suspension.
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Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Studies
Promising results from in vitro assays warrant further investigation in animal models to assess efficacy and safety.
Considerations for In Vivo Studies:
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Toxicity Studies: Acute and chronic toxicity studies in animal models (e.g., mice or rats) are essential to determine the safety profile of the compound.
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Xenograft Models for Anticancer Efficacy: Human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth, size, and metastasis is evaluated.
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Infection Models for Antimicrobial Efficacy: Animals are infected with a specific pathogen, and the ability of the compound to clear the infection and improve survival is assessed.
The design and execution of in vivo studies should adhere to ethical guidelines and regulatory standards.[12]
Part 4: Structure-Activity Relationships and Future Perspectives
While specific SAR data for (2,6-Dibromophenyl)methanesulfonamide is unavailable, general principles from related sulfonamides can guide future derivatization efforts. The nature and position of substituents on the phenyl ring are known to significantly influence the biological activity and selectivity of sulfonamides. The presence of two bromine atoms at the 2 and 6 positions of the phenyl ring in the target molecule is expected to have a profound impact on its physicochemical properties and biological activity due to steric and electronic effects.
The exploration of novel sulfonamides like (2,6-Dibromophenyl)methanesulfonamide represents a promising avenue for the discovery of new therapeutic agents. A thorough investigation of its synthesis and biological activities could unveil a new lead compound for the treatment of cancer, infectious diseases, or inflammatory conditions.
Below is a diagram illustrating a potential mechanism of action for a sulfonamide derivative targeting carbonic anhydrase.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
References
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- Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC.
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- De Spiegeleer, B., et al. (2014). Development and biological evaluation of Tc-99m-sulfonamide derivatives for in vivo visualization of CA IX as surrogate tumor. European Journal of Medicinal Chemistry.
- Zayed, M. F., et al. (2024). Design, synthesis, molecular docking, and in vitro studies of 2-mercaptoquinazolin-4(3H)-ones as potential anti-breast cancer agents. Saudi Pharmaceutical Journal.
- Bradshaw, T. D., et al. (2014). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology.
- Supuran, C. T., et al. (2021). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.
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- Supuran, C. T. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH.
- Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications.
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- Cooksey, C. J. (2018). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. PMC - NIH.
- Stuart, C. E., et al. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry.
- Stuart, C. E., et al. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry.
- de Paz, N. V., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC.
- Bjornsson, T. D., et al. (2003). The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. Journal of Clinical Pharmacology.
- Skehan, P., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute.
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